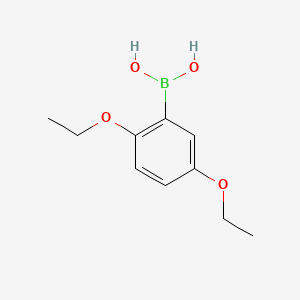

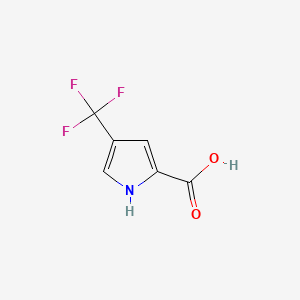

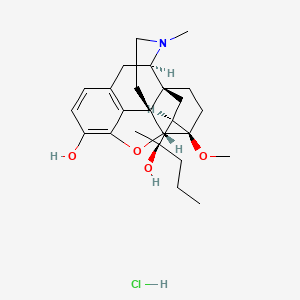

![molecular formula C10H10B2N2O4 B599639 [2,2'-Bipyridine]-4,4'-diyldiboronic acid CAS No. 159614-36-5](/img/structure/B599639.png)

[2,2'-Bipyridine]-4,4'-diyldiboronic acid

カタログ番号 B599639

CAS番号:

159614-36-5

分子量: 243.82

InChIキー: RYFWHZWLDULHHF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .

Synthesis Analysis

2,2’-Bipyridine can be prepared by the dehydrogenation of pyridine using Raney nickel . Unsymmetrically substituted 2,2’-bipyridines can be prepared by cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents .Molecular Structure Analysis

Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid with a molar mass of 156.188 g·mol−1. It has a melting point of 70 to 73 °C and a boiling point of 273 °C .科学的研究の応用

Organic Chemical Synthesis

- Summary of the Application: “[2,2’-Bipyridine]-4,4’-diyldiboronic acid” is used as an organic chemical synthesis intermediate . This means it is used in the production of other organic compounds.

Synthesis of Bipyridine Derivatives

- Summary of the Application: Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- Methods of Application: Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

- Results or Outcomes: This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Ligands in Transition-Metal Catalysis

- Summary of the Application: Bipyridines and their derivatives, including “[2,2’-Bipyridine]-4,4’-diyldiboronic acid”, are extensively used as ligands in transition-metal catalysis . They can bind to transition metals to form complexes that are used in various catalytic reactions.

- Results or Outcomes: The outcomes depend on the specific catalytic reaction being undertaken. As a ligand, “[2,2’-Bipyridine]-4,4’-diyldiboronic acid” would form a complex with the transition metal, which can then catalyze various reactions .

Solid Form Screening and Crystal Structure Prediction

- Summary of the Application: Bipyridine isomers, including “[2,2’-Bipyridine]-4,4’-diyldiboronic acid”, have been subjected to solid form screening and crystal structure prediction . This involves determining the different solid forms that a compound can take and predicting their crystal structures.

- Methods of Application: The specific methods of application can vary, but typically involve crystallizing the compound under different conditions and then using techniques such as X-ray crystallography to determine the crystal structure .

- Results or Outcomes: The outcomes include the identification of different solid forms of the compound and the prediction of their crystal structures .

Photosensitizers for Solar Energy Harvesting

- Summary of the Application: Bipyridines, including “[2,2’-Bipyridine]-4,4’-diyldiboronic acid”, can be used as photosensitizers in systems designed to harvest solar energy . These systems typically comprise a photosensitizer dye and a metal-oxide or electron acceptor molecule .

- Methods of Application: The bipyridine compound is used as a building block in the creation of the photosensitizer dye. The dye is then combined with a metal-oxide or electron acceptor molecule to create a system that can absorb light and convert it into electrical power or "solar fuel" .

Solid Form Screening and Crystal Structure Prediction

- Summary of the Application: Bipyridine isomers, including “[2,2’-Bipyridine]-4,4’-diyldiboronic acid”, have been subjected to solid form screening and crystal structure prediction . This involves determining the different solid forms that a compound can take and predicting their crystal structures.

- Methods of Application: The specific methods of application can vary, but typically involve crystallizing the compound under different conditions and then using techniques such as X-ray crystallography to determine the crystal structure .

- Results or Outcomes: The outcomes include the identification of different solid forms of the compound and the prediction of their crystal structures .

Safety And Hazards

特性

IUPAC Name |

[2-(4-boronopyridin-2-yl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6,15-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFWHZWLDULHHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C2=NC=CC(=C2)B(O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726142 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridine]-4,4'-diyldiboronic acid | |

CAS RN |

159614-36-5 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

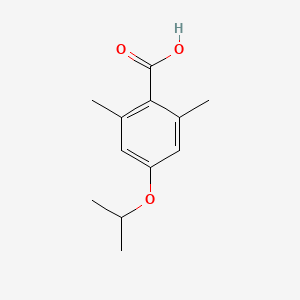

4-Isopropoxy-2,6-dimethylbenzoic acid

100256-93-7

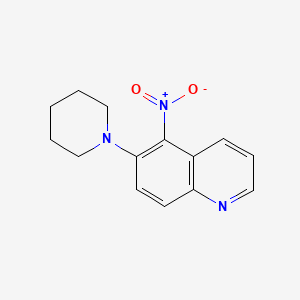

5-Nitro-6-(piperidin-1-yl)quinoline

19979-55-6

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

149427-58-7

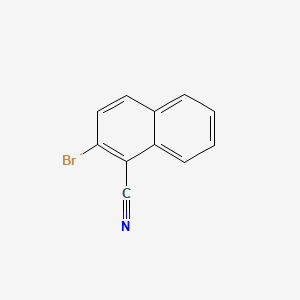

2-Bromonaphthalene-1-carbonitrile

138887-02-2

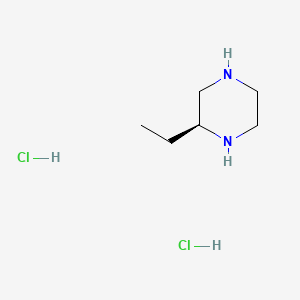

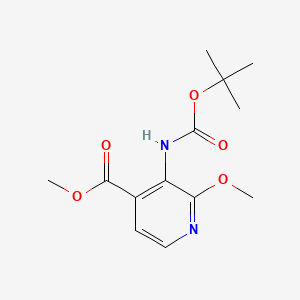

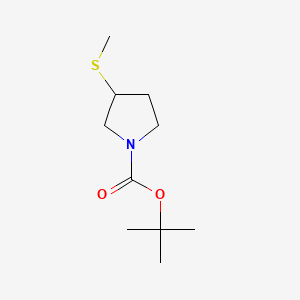

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)